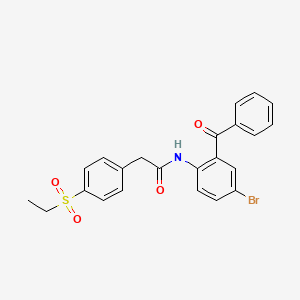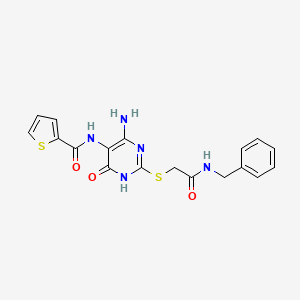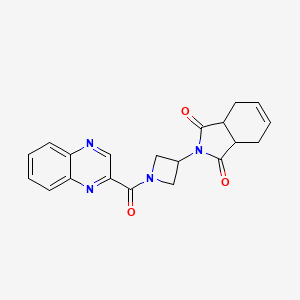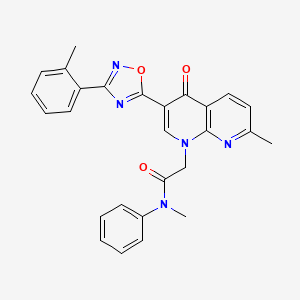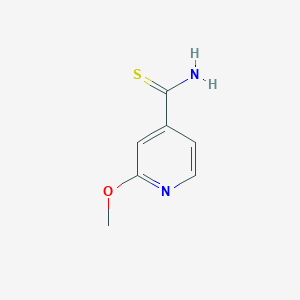
2-Methoxypyridine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methoxypyridine-4-carbothioamide consists of a pyridine ring with a methoxy group (-OCH3) attached to the second carbon atom and a carbothioamide group (-C(=S)NH2) attached to the fourth carbon atom .Physical And Chemical Properties Analysis
2-Methoxypyridine-4-carbothioamide is predicted to have a melting point of 89.10° C and a boiling point of approximately 303.3° C at 760 mmHg. The density is predicted to be approximately 1.3 g/cm^3 and the refractive index is predicted to be n20D 1.63 .Scientific Research Applications
Vibrational Spectroscopic Studies
A vibrational spectroscopic investigation was conducted on 2-ethylpyridine-4-carbothioamide, a closely related compound, revealing its potential as an anti-tubercular agent that inhibits mycolic acid synthesis. This study provides insights into the structural and vibrational properties of carbothioamide derivatives, which can help in understanding the mechanism of action of related compounds like 2-Methoxypyridine-4-carbothioamide (S. Muthu et al., 2012).
Anticancer Activities
New anticancer thiourea-azetidine hybrids, incorporating the 2-methoxypyridin-4-yl moiety, demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. These findings underscore the potential of 2-Methoxypyridine-4-carbothioamide derivatives in the development of novel anticancer agents (Deepa R. Parmar et al., 2021).
Crystal Structure Analysis
The crystal structure of a pyrazole-1-carbothioamide derivative was studied, highlighting the importance of carbothioamide derivatives in structural chemistry and potential pharmaceutical applications. Such analyses contribute to our understanding of the molecular interactions and stability of carbothioamide compounds (K. Kumara et al., 2017).
Synthesis and Characterization
Research on the synthesis of carbothioamide derivatives, including those related to 2-Methoxypyridine-4-carbothioamide, reveals their potential antibacterial activities and their utility as intermediates in the synthesis of biologically active compounds. This highlights the versatility of carbothioamide derivatives in the development of new therapeutic agents (Liu Xin-hua, 2006).
Molecular Docking and Anticancer Activity
A study on benzene sulfonamide drugs, which include carbothioamide derivatives, employed molecular docking to investigate their anticancer activity. The results showed potent effects against breast carcinoma cell lines, suggesting that 2-Methoxypyridine-4-carbothioamide derivatives could be explored for their anticancer potential (H. Mohamed et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxypyridine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-4-5(7(8)11)2-3-9-6/h2-4H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPRKLCQYVSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-4-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)


![6-O-ethyl 3-O-methyl 2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2589138.png)
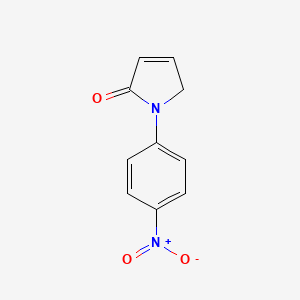
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)

